Cas no 1804435-06-0 (3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol)

3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
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- 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol
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- インチ: 1S/C8H8F3NO3/c1-4-6(14)2-5(3-13)7(12-4)15-8(9,10)11/h2,13-14H,3H2,1H3
- InChIKey: BWQXRUIOQGKVGK-UHFFFAOYSA-N
- SMILES: FC(OC1C(CO)=CC(=C(C)N=1)O)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 7
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 212
- トポロジー分子極性表面積: 62.6
- XLogP3: 1.5
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029099012-1g |
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol |
1804435-06-0 | 97% | 1g |
$1,475.10 | 2022-04-02 |
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanolに関する追加情報
Introduction to 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804435-06-0)
3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural features and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1804435-06-0, belongs to the pyridine class of heterocyclic compounds, which are widely recognized for their diverse pharmacological properties.
The molecular structure of 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol incorporates several key functional groups, including a hydroxyl group at the 3-position, a methyl group at the 2-position, and a trifluoromethoxy group at the 6-position. These substituents contribute to the compound's reactivity and influence its interactions with biological targets. The presence of a hydroxyl group makes it a potential candidate for further derivatization, enabling the synthesis of more complex molecules with tailored properties.
The trifluoromethoxy group is particularly noteworthy as it introduces fluorine atoms into the molecule. Fluorinated compounds are often employed in drug development due to their ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. The specific arrangement of these functional groups in 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol suggests that it may exhibit interesting interactions with enzymes and receptors, making it a valuable scaffold for medicinal chemists.
In recent years, there has been growing interest in developing novel therapeutic agents based on pyridine derivatives. Pyridines are integral components of many FDA-approved drugs, including antiviral, antibacterial, and anticancer agents. The structural diversity of pyridine-based compounds allows for the exploration of various biological pathways and mechanisms of action. 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol, with its distinct substitution pattern, represents a promising candidate for further investigation in this context.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research in medicinal chemistry emphasizes the development of molecules that can modulate inflammation, oxidative stress, and other pathological processes associated with chronic diseases. The structural features of 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol suggest that it may interfere with key signaling pathways involved in these processes. For instance, the hydroxyl group could participate in hydrogen bonding interactions with biological targets, while the trifluoromethoxy group might influence electron distribution and enhance binding affinity.
Recent studies have highlighted the importance of fluorinated pyridines in drug discovery. Compounds containing trifluoromethyl or trifluoromethoxy groups often exhibit improved pharmacological properties compared to their non-fluorinated counterparts. This is attributed to the electronic effects of fluorine atoms, which can modulate lipophilicity, metabolic stability, and receptor binding. The incorporation of these groups into 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol may contribute to its potential as a lead compound for drug development.
The synthesis of 3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol presents an interesting challenge for organic chemists. The presence of multiple functional groups necessitates careful selection of synthetic routes to ensure regioselectivity and yield optimization. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis techniques, may be employed to construct the desired molecular framework efficiently. The development of robust synthetic strategies will be crucial for scaling up production and conducting further pharmacological evaluations.
In conclusion,3-Hydroxy-2-methyl-6-(trifluoromethoxy)pyridine-5-methanol (CAS No. 1804435-06-0) is a structurally complex and potentially bioactive compound that warrants further exploration in pharmaceutical research. Its unique combination of functional groups positions it as a promising scaffold for developing novel therapeutic agents targeting various diseases. As our understanding of molecular interactions continues to advance, compounds like this one will play an increasingly important role in addressing global health challenges.
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